
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative, which is a type of organic compound containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is part of many important bioactive compounds, including some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Additionally, it contains a sulfonyl group attached to a bromophenyl group, and a carboxylate group attached to a tolyl group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-arylation with aryl halides in the presence of copper powder . They can also undergo reactions at the benzylic position, which are very important for synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles generally have a strong C-N stretch in their infrared spectrum .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
Research in synthetic chemistry focuses on creating novel compounds with specific properties or activities. For instance, studies have demonstrated the synthesis of complex heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. A notable example is the development of new synthesis methods for pyrazole, pyrimidine, and thiazine derivatives, highlighting the versatility of ethyl carboxylate precursors in constructing diverse molecular architectures (Sarvaiya, Gulati, & Patel, 2019; Indumathi, Kumar, & Perumal, 2007).
Crystallographic Studies
Crystal structure analysis is fundamental for understanding the molecular geometry and potential interaction mechanisms of novel compounds. Research in this area can offer detailed insights into the conformations and stability of synthesized molecules, aiding in the prediction of their reactivity and interaction with biological targets (Kurbanova et al., 2009).
Biological Activities and Applications
Antimicrobial and Antioxidant Properties
Compounds with complex heterocyclic structures often exhibit significant biological activities, including antimicrobial and antioxidant effects. Studies have evaluated the antimicrobial potential of synthesized compounds against various bacteria and fungi, contributing to the search for new therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, antioxidant activities of novel compounds are assessed to explore their potential in combating oxidative stress-related diseases (Aghekyan et al., 2020).
Pesticide Development
The synthesis of novel compounds also extends to the agricultural sector, where they can be used in the development of new pesticides. Such research underscores the importance of synthetic organic chemistry in creating more effective and safer agricultural chemicals (Shan, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(4-bromophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O6S/c1-3-28-20(25)19-17(29-30(26,27)15-10-8-14(21)9-11-15)12-18(24)23(22-19)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYQSHWSSLENTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

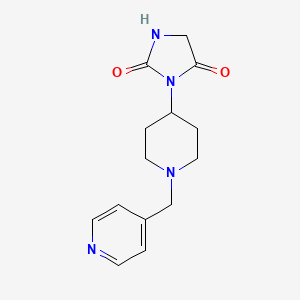
![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)

![1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline](/img/structure/B2817889.png)
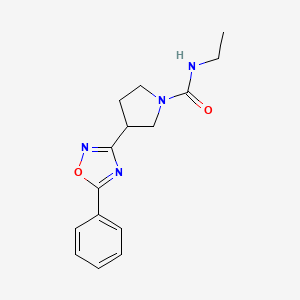

![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)
![3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817895.png)

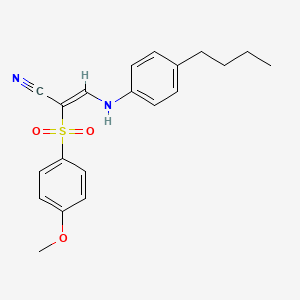
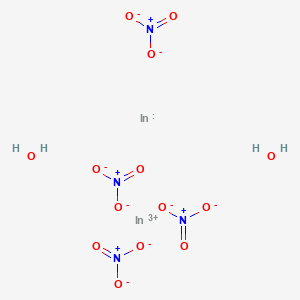
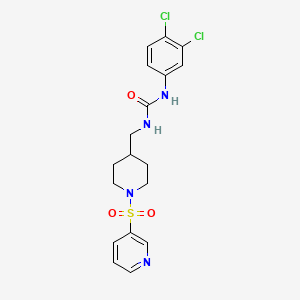
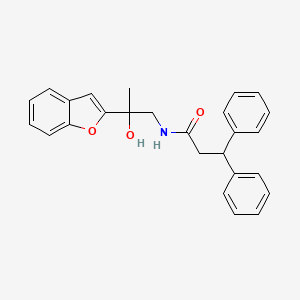
![2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2817906.png)